molecular formula C6H3BrIN3 B12858246 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12858246
M. Wt: 323.92 g/mol
InChI Key: BJSKHSREGVITGC-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains both bromine and iodine atoms. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines and other heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological activity compared to other similar compounds. This dual halogenation allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H

InChI Key

BJSKHSREGVITGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)I

Origin of Product

United States

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